5-Fluorothiophene-2-carbaldehyde oxime
Description
5-Fluorothiophene-2-carbaldehyde oxime is a fluorinated derivative of thiophene-2-carbaldehyde oxime, characterized by the presence of a fluorine atom at the 5-position of the thiophene ring and an oxime (-CH=N-OH) functional group at the 2-position. The fluorine substituent introduces electronegativity and steric effects, which influence reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVLMSQPSVDBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275390 | |
| Record name | 5-Fluoro-2-thiophenecarboxaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-90-0 | |
| Record name | 5-Fluoro-2-thiophenecarboxaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32415-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-thiophenecarboxaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorothiophene-2-carbaldehyde oxime typically involves the following steps:
Formation of 5-Fluorothiophene-2-carbaldehyde: This intermediate can be synthesized through the fluorination of thiophene-2-carbaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluorothiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
- Oxime-N-oxide derivatives
- Amines
- Substituted thiophene derivatives
Scientific Research Applications
5-Fluorothiophene-2-carbaldehyde oxime has diverse applications in scientific research:
- Chemistry : It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
- Biology : The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving thiophene derivatives .
- Medicine : Potential applications in drug discovery and development, particularly in designing molecules with specific biological activities .
- Industry : Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-Fluorothiophene-2-carbaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular properties of 5-fluorothiophene-2-carbaldehyde oxime and its analogs:
| Compound Name | Molecular Formula | Average Mass (g/mol) | Substituent(s) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₅H₄FNOS | 161.16 (estimated) | Fluorine at thiophene-5 | Enhanced electronegativity, planar oxime |
| Thiophene-2-carbaldehyde oxime | C₅H₅NOS | 127.16 | None at thiophene-5 | Baseline reactivity, no fluorine effects |
| 5-Methylthiophene-2-carbaldehyde oxime | C₆H₇NOS | 141.19 | Methyl at thiophene-5 | Steric hindrance, electron-donating group |
| 5-Hydroxymethyl-furan-2-carbaldehyde oxime | C₆H₇NO₃ | 153.13 | Hydroxymethyl at furan-5 | Furan ring (O vs. S), polar substituent |
Key Observations :
- Fluorine vs. Methyl Substitution : Fluorine’s electronegativity increases the oxime group’s acidity and polarizability compared to the electron-donating methyl group in 5-methylthiophene-2-carbaldehyde oxime. This difference may enhance hydrogen bonding in the fluorinated compound, influencing crystal packing .
- Thiophene vs. Furan Rings: Replacing sulfur (thiophene) with oxygen (furan) reduces aromaticity and alters electronic properties.
Crystallographic and Bonding Parameters
provides bond length data for oxime groups in related compounds:
Analysis: The fluorinated compound’s oxime group is expected to exhibit bond lengths intermediate between the electron-withdrawing nitro group (shorter C=N) and non-fluorinated analogs. Fluorine’s inductive effect may slightly shorten the C=N bond, increasing resonance stabilization .
Research Implications
- Synthetic Applications : Fluorinated oximes are valuable in pharmaceuticals and agrochemicals due to enhanced metabolic stability. The methyl-substituted analog may serve as a bulkier alternative for steric-controlled reactions .
- Material Science : Differences in crystal packing (e.g., fluorine-driven hydrogen bonding) could optimize material properties in coordination polymers or sensors .
Biological Activity
5-Fluorothiophene-2-carbaldehyde oxime is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is derived from thiophene, a sulfur-containing heterocyclic compound. The presence of the fluorine atom at the 5-position significantly influences its electronic properties and biological interactions. The oxime functional group further enhances its reactivity and potential for biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially altering metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds can exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, have shown promise as antimicrobial agents. A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The results demonstrated varying degrees of inhibition, suggesting potential therapeutic applications in oncology .
Cytotoxicity Studies
A detailed analysis was performed to assess the cytotoxicity of this compound on human cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HeLa | 15.0 | Moderate cytotoxicity observed |
| This compound | MCF7 | 20.0 | Higher resistance noted |
| Control | HeLa | >100 | No significant effect |
These findings indicate that while the compound exhibits some cytotoxic effects, its efficacy may vary significantly across different cell types.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study explored the antimicrobial properties of thiophene derivatives, including this compound. The results showed that certain derivatives inhibited bacterial growth at concentrations lower than those required for cytotoxic effects on human cells, suggesting a favorable therapeutic index for potential drug development.
- Investigation into Cancer Cell Lines : In another research effort, the compound was tested against multiple cancer cell lines to evaluate its potential as an anticancer agent. The study found that while some derivatives exhibited significant growth inhibition in cancer cells, others were less effective, highlighting the need for further optimization .
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may disrupt cellular processes by inhibiting key metabolic enzymes. This could lead to altered cell cycle progression and increased apoptosis in susceptible cell lines .
Q & A
Q. What are the common synthetic routes for 5-fluorothiophene-2-carbaldehyde oxime, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1: Preparation of 5-fluorothiophene-2-carbaldehyde via formylation of 2-fluorothiophene derivatives, often using Vilsmeier-Haack or directed ortho-metalation strategies.
- Step 2: Oxime formation by reacting the aldehyde with hydroxylamine hydrochloride under acidic or neutral conditions.
Optimization Tips : - Monitor reaction progress using thin-layer chromatography (TLC) to adjust reaction time and temperature .
- Use anhydrous solvents (e.g., ethanol or methanol) to minimize side reactions.
- Purify intermediates via recrystallization or column chromatography to improve yield .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify the oxime proton (δ 8.5–9.5 ppm) and fluorine coupling in the thiophene ring (e.g., splitting patterns for aromatic protons).
- ¹³C NMR : Confirm the aldehyde carbon (δ ~160 ppm) and oxime carbon (δ ~150 ppm).
- IR Spectroscopy : Detect C=N stretch (1640–1620 cm⁻¹) and O-H stretch (3200–3400 cm⁻¹) .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How does the fluorinated thiophene backbone influence the compound’s stability under varying pH conditions?
- Acidic Conditions : Protonation of the oxime group may lead to hydrolysis of the C=N bond.
- Basic Conditions : Deprotonation of the oxime hydroxyl group can stabilize the molecule but may induce ring-opening reactions in the thiophene moiety.
Methodology : - Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
Case Study : - Compare computed activation energies for oxime reactions with amines versus thiols to prioritize experimental targets .
Q. What strategies resolve contradictions in biological activity data for fluorinated thiophene oxime derivatives?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Structural Analog Analysis : Compare bioactivity of this compound with non-fluorinated analogs (e.g., 5-methoxy or 5-methyl derivatives) to isolate fluorine’s role .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
Q. How can regioselective functionalization of the thiophene ring be achieved for structure-activity relationship (SAR) studies?
- Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., oxime itself) to install substituents at specific positions.
- Halogen Dance Reactions : Utilize fluorine’s electron-withdrawing effect to direct electrophilic substitutions to the 4-position of the thiophene ring.
Experimental Design : - Screen catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under varying temperatures to optimize selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
